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Introduction

(+)-Fenchone is a bicyclic monoterpene found in the essential oils of various plants, most
notably fennel (Foeniculum vulgare)[1][2][3][4][5][6]. It is recognized for a range of
pharmacological activities, including anti-inflammatory, antioxidant, and wound-healing
properties[1][2][3][4][5][6]. As with any compound intended for potential therapeutic use, a
thorough evaluation of its toxicity profile is paramount. This technical guide provides a
comprehensive overview of the initial toxicity screening of (+)-Fenchone in rat models,
summarizing key findings from acute oral toxicity studies. This document also collates available
data on the genotoxicity of fenchone and the toxicological profiles of Foeniculum vulgare
extracts, which contain fenchone as a significant component, to provide a broader context for
its safety assessment.

Acute Oral Toxicity

An acute oral toxicity study was conducted in female albino rats following the Organisation for
Economic Co-operation and Development (OECD) guideline 425[1][2][3][4][5][6][7]-

Experimental Protocol

Healthy female albino rats were fasted overnight with free access to water. A single oral dose of
(+)-Fenchone at 2000 mg/kg body weight was administered to a single rat. The animal was
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observed for the first 30 minutes, then for the next 4 and 24 hours. In the absence of mortality,
the same dose was administered to four additional rats. All animals were monitored for general
behavior, allergic reactions, body weight, and mortality for 14 days[2][7]. On the 14th day, blood
samples were collected for hematological and biochemical analysis, and various organs were
excised for oxidative stress parameter evaluation[1][2][4].

Click to download full resolution via product page
Caption: Experimental Workflow for Acute Oral Toxicity Study of (+)-Fenchone.

Results

No mortality or signs of fatal toxicity were observed up to the 14th day of the study, indicating
that the LD50 of (+)-Fenchone is significantly greater than 2000 mg/kg. No changes in the

behavioral patterns of the animals were noted[2][4].

A significant increase in hemoglobin (Hb) and red blood cell (RBC) count was observed in the

fenchone-treated group compared to the control group.
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(+)-Fenchone (2000

Parameter Unit Normal Control
mgl/kg)

Hemoglobin (Hb) g/dL 10.74 £ 0.01 15.2+0.15
Red Blood Cells

x106/uL 3.64 +0.02 8.1+0.05
(RBCs)
Packed Cell Volume

% 43.0 + 0.57 41.0 £ 0.57
(PCV)
Mean Corpuscular

fL 118.1+15 50.61 + 0.61
Volume (MCV)
Mean Corpuscular

) pg 29.5+0.5 18.7 £0.18
Hemoglobin (MCH)
Mean Corpuscular
Hemoglobin
) g/dL 24.9+0.15 37.0+0.15

Concentration
(MCHCQC)
White Blood Cells

x103/uL 5.5+0.15 5.2+0.15
(WBCs)
Platelets x103/uL 268 + 2.08 263 +£2.3

*Statistically
significant increase.
Data from[2].

The acute toxicity study revealed a significant increase in alkaline phosphatase (ALP) and

alanine transaminase (ALT) levels. Conversely, a significant decrease in serum triglycerides,

cholesterol, and uric acid levels was observed.
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(+)-Fenchone (2000

Parameter Unit Normal Control
mgl/kg)

Triglycerides mg/dL 13421 +1.11 91.21 +0.98
Cholesterol mg/dL 121.21 +£1.01 89.11 + 0.91
Alkaline Phosphatase

U/L 131.11+£1.01 198.22 £+ 1.11
(ALP)
Alanine Transaminase

U/L 59.21 £ 0.98 99.11 £0.81
(ALT)
Uric Acid mg/dL 5.11 +0.11 2.11+0.11

Statistically significant

change. Data from[1]

[2]4].

Oxidative stress parameters were assessed in the heart, spleen, and kidney.

(+)-Fenchone (2000

Organ Parameter Normal Control
mgl/kg)
Superoxide
Heart _ 2.11+0.11 5.11+0.11
Dismutase (SOD)
Superoxide
Spleen ) 291+0.11 4,11 +0.11
Dismutase (SOD)
Kidney Nitrite (NO) 1.11+0.01 2.81+0.11
Kidney Glutathione (GSH) 0.91+£0.01 211+£0.11

*Statistically
significant increase.
Data from[1][2][3][4][5]
[6].

Sub-acute and Sub-chronic Toxicity
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Direct studies on the sub-acute (28-day) and sub-chronic (90-day) oral toxicity of isolated (+)-
Fenchone in rat models are not readily available in the public domain. However, studies on
extracts of Foeniculum vulgare (fennel), which contains fenchone, provide some insights. It is
crucial to note that these findings may be influenced by other constituents present in the
extracts.

A 28-day sub-acute toxicity study of a methanolic extract of F. vulgare in female Wistar rats at
doses of 125, 250, and 500 mg/kg showed no significant changes in hematological and
biochemical parameters, nor were there any macroscopic or microscopic organ
abnormalities[8]. Another 90-day study in male rats with a combined ethanol extract of
Eupatorium japonicum and Foeniculum vulgare at doses of 0.39, 0.78, and 1.56 g/kg/day also
reported no significant adverse effects on clinical signs, body weight, and vital hematological
indices, with only minor changes in some biochemical parameters and relative organ weights at
the highest dose[9].

Genotoxicity

A key in vivo study evaluated the genetic toxicity of alpha-Fenchone in a micronucleus assay in
F344 rats, conducted by the National Institute of Environmental Health Sciences[1]. The
micronucleus test is a well-established method for assessing chromosomal damage[10][11].
While the detailed results of this specific study are not fully elaborated in the available abstract,
its existence indicates that a formal regulatory-style genotoxicity assessment has been
performed.

Studies on Foeniculum vulgare extracts have shown mixed results regarding genotoxicity. A hot
water crude extract of fennel seeds showed slight, non-significant genotoxic effects in a mouse
bone marrow clastogenicity assay[2]. Conversely, some studies have suggested antimutagenic
properties of fennel[2].
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Caption: Logical Flow of an In Vivo Micronucleus Assay for (+)-Fenchone.

Cytotoxicity
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Direct studies on the cytotoxicity of isolated (+)-Fenchone on rat cell lines were not identified in
the reviewed literature. However, research on Foeniculum vulgare extracts provides some
preliminary data. An ethanolic extract of fennel exhibited cytotoxic effects against various
human cancer cell lines (A549, HELA, CACO-2, HEPG-2, and MCF-7) with IC50 values
ranging from 248.0 to 815.1 pug/ml[3]. The cytotoxic concentration (CC50) against a normal
human cell line (Wi-38) was 828.1 ug/ml[3]. Another study using agueous decoctions of fennel
seeds demonstrated cytotoxicity to human lymphocytes and a human bone marrow endothelial
cell line, particularly at higher concentrations|2].

Discussion and Conclusion

The available data from an acute oral toxicity study in rats suggest that (+)-Fenchone has a
low order of acute toxicity, with an LD50 greater than 2000 mg/kg. The observed changes in
hematological and biochemical parameters at this high dose, such as elevated liver enzymes
and altered lipid profiles, warrant further investigation in repeated-dose studies to determine
their toxicological significance and to establish a No-Observed-Adverse-Effect Level (NOAEL).
The alterations in oxidative stress markers suggest that at high doses, (+)-Fenchone may
modulate the antioxidant defense system.

A significant data gap exists for the sub-acute and sub-chronic toxicity of isolated (+)-
Fenchone. While studies on Foeniculum vulgare extracts suggest a low potential for toxicity
upon repeated administration, these findings cannot be directly extrapolated to the pure
compound due to the presence of other phytochemicals in the extracts.

The existence of an in vivo micronucleus study for alpha-Fenchone is a critical piece of
information for its safety assessment, and the full results of this study would be highly valuable.
The available cytotoxicity data on fennel extracts, while not specific to (+)-Fenchone, provide a
starting point for in vitro safety evaluations.

For drug development professionals, the initial acute toxicity data for (+)-Fenchone are
encouraging. However, to advance its development, comprehensive sub-acute and sub-chronic
toxicity studies in rodents are essential. Furthermore, a complete understanding of its genotoxic
potential, based on a battery of tests, and a more direct assessment of its cytotoxicity on
relevant mammalian cell lines are required for a thorough risk assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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